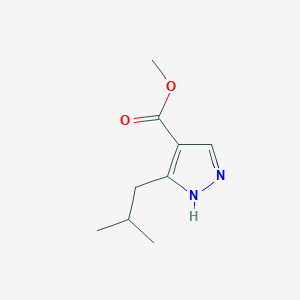
1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one
Übersicht
Beschreibung
1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one, commonly known as BDMTPO, is an organofluorine compound that has been studied for its unique properties and potential applications. It is a member of the pyrrolidine family and has a wide range of uses in organic chemistry and materials science. BDMTPO is an important building block in organic synthesis, as it can be used to prepare a variety of compounds with diverse structures and properties. In addition, it has been investigated for its potential applications in medicinal chemistry, biochemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- A pyrrole derivative closely related to the specified compound demonstrated potential as a corrosion inhibitor for steel surfaces. The compound's structure was analyzed using spectroscopy and X-ray diffraction, and its efficiency in inhibiting corrosion was established through electrochemical studies (Louroubi et al., 2019).
Synthetic Routes to Fused Heterocycles
- Derivatives of the compound were involved in the synthesis of various fused heterocycles under flash vacuum pyrolysis conditions. These compounds provided new methods for creating complex molecular structures, which can have applications in material science and organic chemistry (Cadogan et al., 2009).
Novel Compound Synthesis
- Research has been conducted on synthesizing novel compounds by nucleophilic substitution of related pyrrole derivatives. These studies contribute to the development of new chemicals with potential applications in various fields including pharmaceuticals and materials science (Tokárová et al., 2017).
Electropolymerization Studies
- Pyrrole derivatives have been used in electropolymerization to improve the properties of polymerized poly(pyrrole) layers. This research is significant for the development of advanced materials, especially in the field of electronics and coatings (Schneider et al., 2017).
Antimicrobial Agents
- Some pyrrole derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds offer potential as new antimicrobial agents, which is crucial in the fight against drug-resistant bacteria (Kumar et al., 2017).
Anticancer Research
- Derivatives of the compound were investigated for their potential as anticancer agents. The research involved synthesizing new compounds and evaluating their cytotoxic effects on various cancer cell lines, contributing to the ongoing search for effective cancer treatments (Redda et al., 2011).
Eigenschaften
IUPAC Name |
1-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-10-8-13(14(20)15(16,17)18)11(2)19(10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSIRAJXGSFGNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601150028 | |
| Record name | 1-[2,5-Dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601150028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one | |
CAS RN |
1803608-26-5 | |
| Record name | 1-[2,5-Dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803608-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2,5-Dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601150028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(3S,8AS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1474274.png)





